molecular formula C7H13F3O B13591993 1,1,1-Trifluoro-4-methylhexan-2-ol

1,1,1-Trifluoro-4-methylhexan-2-ol

Cat. No.: B13591993
M. Wt: 170.17 g/mol
InChI Key: YWMMAQVDOAMFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-4-methylhexan-2-ol is an organic compound with the molecular formula C7H13F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the first carbon atom and a hydroxyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-methylhexan-2-ol typically involves the reaction of a suitable precursor with a fluorinating agent. One common method is the reaction of 4-methylhexan-2-one with trifluoromethyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-methylhexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 1,1,1-Trifluoro-4-methylhexan-2-one.

    Reduction: Formation of 1,1,1-Trifluoro-4-methylhexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-4-methylhexan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methylhexan-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-propanol
  • 1,1,1-Trifluoro-3-methyl-2-butanol
  • 1,1,1-Trifluoro-2-phenylethanol

Uniqueness

1,1,1-Trifluoro-4-methylhexan-2-ol is unique due to its specific molecular structure, which combines the effects of fluorination and the presence of a hydroxyl group This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry

Properties

Molecular Formula

C7H13F3O

Molecular Weight

170.17 g/mol

IUPAC Name

1,1,1-trifluoro-4-methylhexan-2-ol

InChI

InChI=1S/C7H13F3O/c1-3-5(2)4-6(11)7(8,9)10/h5-6,11H,3-4H2,1-2H3

InChI Key

YWMMAQVDOAMFJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.